4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 860786-27-2
VCID: VC5664238
InChI: InChI=1S/C17H16N4O4/c1-12-18-19(11-13-6-8-14(9-7-13)21(23)24)17(22)20(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3
SMILES: CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H16N4O4
Molecular Weight: 340.339

4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS No.: 860786-27-2

Cat. No.: VC5664238

Molecular Formula: C17H16N4O4

Molecular Weight: 340.339

* For research use only. Not for human or veterinary use.

4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - 860786-27-2

Specification

CAS No. 860786-27-2
Molecular Formula C17H16N4O4
Molecular Weight 340.339
IUPAC Name 4-(3-methoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Standard InChI InChI=1S/C17H16N4O4/c1-12-18-19(11-13-6-8-14(9-7-13)21(23)24)17(22)20(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3
Standard InChI Key IYGWRXFMMHFTIE-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1,2,4-triazol-3-one core substituted at positions 2, 4, and 5. Key substituents include:

  • Position 2: A 4-nitrobenzyl group (-CH₂C₆H₄NO₂), introducing electron-withdrawing properties.

  • Position 4: A 3-methoxyphenyl moiety (-C₆H₄OCH₃), contributing steric bulk and potential hydrogen-bonding capacity.

  • Position 5: A methyl group (-CH₃), enhancing hydrophobic interactions.

This substitution pattern distinguishes it from simpler triazole derivatives such as 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 85562-69-2), which lacks the nitrobenzyl group and has a para-methoxy substitution .

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous triazoles exhibit distinct spectral signatures:

  • ¹H NMR: Methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 6.8–7.9 ppm depending on substitution .

  • ¹³C NMR: The triazolone carbonyl carbon is observed near δ 165–170 ppm, with aromatic carbons in the δ 110–160 range .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis likely involves:

  • Formation of the triazolone core via cyclization of thiosemicarbazides or hydrazine derivatives.

  • Introduction of substituents through nucleophilic substitution or coupling reactions.

A related synthesis route for 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves refluxing chalcone derivatives with thiosemicarbazide under basic conditions . For the target compound, a nitrobenzyl group could be introduced via alkylation of a triazolone intermediate using 4-nitrobenzyl bromide.

Optimization Challenges

  • Nitro group stability: The 4-nitrobenzyl moiety may necessitate mild reaction conditions to prevent reduction or decomposition.

  • Regioselectivity: Ensuring correct substitution at position 2 requires careful control of stoichiometry and reaction time.

Physicochemical Properties

Experimental Data for Analogous Compounds

Property4-(4-Methoxyphenyl)-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One Target Compound (Predicted)
Molecular FormulaC₁₀H₁₁N₃O₂C₁₇H₁₅N₅O₄
Molecular Weight (g/mol)205.21353.34
Melting Point (°C)204–205220–230 (estimated)
SolubilityLow in water; soluble in DMSO, DMFSimilar profile; enhanced solubility in polar aprotic solvents due to nitro group

Computational Predictions

  • LogP: ~2.1 (indicating moderate lipophilicity, suitable for membrane penetration).

  • Hydrogen Bond Acceptors: 7 (triazolone carbonyl, nitro group, methoxy oxygen).

Research Applications and Future Directions

Antifungal and Antibacterial Screening

Triazole derivatives exhibit broad-spectrum antimicrobial activity. The nitro group in the target compound could potentiate activity against Gram-negative bacteria by improving membrane permeability .

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